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Introduction to Methacycline Hydrochloride

Methacycline hydrochloride is a broad-spectrum, semi-synthetic tetracycline antibiotic with the chemical
name 4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-
dioxo-2-naphthacenecarboxamide monohydrochloride (CAS Registry Number: 3963-95-9). [1] This
antibiotic demonstrates enhanced antibacterial activity against a broad spectrum of Gram-positive and
Gram-negative bacteria compared to earlier tetracyclines like tetracycline and oxytetracycline, making it
valuable in both human and veterinary medicine as well as in feed additives. [2] The molecular formula of

methacycline hydrochloride is C22H22N20s-HCI, with a molecular weight of 478.88 g/mol. [3]

The primary mechanism of action for methacycline hydrochloride, characteristic of tetracycline
antibiotics, involves inhibition of bacterial protein synthesis. The compound achieves this antibacterial effect
by binding reversibly to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-
tRNA to the ribosomal acceptor (A) site during the elongation phase of protein synthesis. [3] [4] This action
effectively blocks the addition of amino acids to the growing peptide chain, halting the production of
proteins essential for bacterial growth and survival. Beyond its conventional antibacterial applications, recent

research has revealed that methacycline hydrochloride also functions as an inhibitor of epithelial-
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mesenchymal transition (EMT) with an ICso of approximately 5 pM, expanding its potential research

applications. [4]

Physicochemical Properties

Understanding the physicochemical properties of methacycline hydrochloride is fundamental to
designing appropriate dissolution studies and formulation strategies. The compound is characterized by

specific structural features that influence its solubility, stability, and analytical behavior.

Table 1: Key Physicochemical Properties of Methacycline Hydrochloride

Property Specification Reference
CAS Number 3963-95-9 [2] [3]
Molecular Formula C22H22N20s-HCI [3][1]
Molecular Weight 478.88 g/mol [3][4]
Appearance Crystalline solid [2]

UV Absorption Maximum ~345 nm [1]

pH Range 2.0-3.0 (10 mg/mL solution) [1]

Water Content <2.0% (raw material); <7.5% (capsules) [5] [1]
Storage Conditions Tight, light-resistant containers at -10 to -25°C [2] [5]

The spectral characteristics of methacycline hydrochloride are particularly important for analytical
methods. According to USP specifications, a solution of 20 pg/mL in hydrochloric acid in methanol (1 in
1200) exhibits maximum absorbance at approximately 345 nm, with absorptivity between 88.4% and 96.4%
of the USP Reference Standard when calculated on the dried basis. [1] The compound must also comply with

crystallinity requirements as per USP methodology, which influences dissolution behavior and stability. [1]
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The solubility profile of methacycline hydrochloride varies significantly with the solvent system. For
research purposes, the compound demonstrates solubility of 95 mg/mL in DMSO, 5 mg/mL in water, and is
insoluble in ethanol. [4] These solubility characteristics are crucial considerations when designing

dissolution media and sample preparation protocols for analytical determination.

USP Standard Protocol for Capsule Dissolution

The United States Pharmacopeia (USP) provides standardized methodologies for assessing the dissolution
characteristics of methacycline hydrochloride capsules, ensuring consistency and quality in pharmaceutical
testing. [5] This official method serves as a critical quality control tool for evaluating batch-to-batch

uniformity and predicting in vivo performance.

Materials and Equipment

¢ USP Methacycline Hydrochloride Reference Standard: Certified Reference Material with
documented purity [2]

¢ Dissolution Apparatus: USP Apparatus 1 (Baskets) with calibrated units

¢ Dissolution Medium: Deaerated water (900 mL per vessel)

¢ Analytical Instrumentation: UV-Visible spectrophotometer with 1-cm cells

¢ Filtration System: Appropriate filters for sample clarification (e.g., 0.45-um porosity)

e Temperature Control System: Maintained at 37.0 + 0.5°C

Procedure

e Apparatus Setup: Place 900 mL of water, previously deaerated, in each dissolution vessel and
equilibrate to 37.0 £ 0.5°C. [5]

e Sample Placement: Position one capsule in each basket assembly, ensuring samples remain on the
surface of the medium prior to rotation initiation.

¢ Dissolution Initiation: Operate the apparatus at 100 rpm and note the starting time (t=0). [5]

e Sample Collection: At 60 minutes (unless additional time points are required), withdraw a sufficient
volume of the solution from a zone midway between the basket top and medium surface, not less
than 1 cm from the vessel wall.

e Sample Filtration: Immediately filter the collected samples, discarding the first few mL of filtrate if
necessary to avoid filter adsorption effects.
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e Sample Analysis: Dilute the filtered samples suitably with water and measure UV absorbance at the
wavelength of maximum absorbance at about 345 nm. [5]

¢ Quantification: Compare results with a Standard solution of known concentration of USP
Methacycline Hydrochloride RS prepared in the same medium.

Acceptance Criteria

According to USP monographs, methacycline hydrochloride capsules must demonstrate not less than 70%
(Q) dissolution of the labeled amount of C22H2N208-HCl within 60 minutes using this standardized

methodology. [5] This tolerance limit ensures adequate drug release for therapeutic efficacy.

Table 2: USP Dissolution Test Parameters for Methacycline Hydrochloride Capsules

Parameter Specification Purpose

Apparatus USP Apparatus 1 Provides consistent hydrodynamic conditions
(Baskets)

Rotation 100 rpm Standardized agitation simulating mild gastrointestinal

Speed motility

Medium Water, 900 mL Simple, physiologically relevant dissolution medium

Temperature 37.0+£0.5°C Simulates human body temperature

Sampling Time 60 minutes Quality control time point for batch release

Tolerance =70% (Q) dissolved Minimum requirement for acceptable product

performance

Factors Influencing Dissolution Behavior

Formulation and Storage Considerations
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The dissolution profile of methacycline hydrochloride is significantly influenced by formulation
characteristics and storage conditions. Research comparing capsules and tablets has revealed important

considerations for product development and stability testing:

o Dosage Form Differences: Studies have demonstrated that the liberation characteristics of
methacycline hydrochloride vary between capsules and tablets, with no direct correlation between
disintegration time and dissolution rate observed. This indicates that formulation components and
manufacturing processes significantly impact drug release beyond simple disintegration behavior. [6]

¢ Formulation Composition: Capsules containing methacycline granulate demonstrate superior
stability in dissolution profiles during storage compared to those filled with powder. The granular form
maintains consistent dissolution rates over time, while powder-filled capsules exhibit decreased
liberation rates following storage periods. [6]

e Mass Packing Value: For granulate-filled capsules, the packing density significantly influences
dissolution performance. Research indicates that increasing the packing coefficient above 1.38
results in a marked decrease in the rate of methacycline liberation from capsules. This packing effect
is less pronounced in powder-filled formulations. [6]

e Storage Stability: The dissolution performance of methacycline hydrochloride formulations may
change during storage, with powder-filled capsules particularly susceptible to reduced dissolution
rates over time. This underscores the importance of conducting dissolution studies throughout
product shelf-life rather than solely at initial release. [6]

Drug-Excipient Interactions

The dissolution behavior of methacycline hydrochloride can be significantly affected by interactions with

pharmaceutical excipients and co-administered medications:

¢ Antacid Interactions: Concomitant administration with common antacids containing aluminium
silicate or magnesium trisilicate markedly retards methacycline hydrochloride dissolution. This
interaction occurs through two primary mechanisms: adsorption of the drug onto antacid particles
and increased pH of the dissolution medium. [7]

e Herbal Formulations: Traditional stomachics such as Cinnamomi Cortex have demonstrated
significant inhibition of methacycline hydrochloride dissolution from commercial capsules. This
highlights the importance of considering potential interactions with herbal supplements and complex
natural product formulations. [7]

¢ Excipient Selection: The choice of fillers, binders, and disintegrants in solid dosage forms can either
promote or impede drug dissolution. Formulators must carefully select excipients that do not interact
with methacycline hydrochloride through adsorption mechanisms that could reduce bioavailability.
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Advanced Analytical Techniques

Chromatographic Analysis

The United States Pharmacopeia specifies reverse-phase high-performance liquid chromatography (HPLC)
as the principal method for assaying methacycline hydrochloride in both raw materials and formulated
products. [5] [1] This method provides the specificity required to separate methacycline from related

substances and degradation products.

Table 3: HPLC Conditions for Methacycline Hydrochloride Assay

Parameter Specification Purpose

Column 4.6-mm x 15-cm containing 3.5-um packing L1 Reverse-phase
separation

Mobile 0.2 M ammonium oxalate, dimethylformamide, and 0.1 M Optimal separation

Phase edetate disodium (11:5:4), adjusted to pH 7.0 with and peak shape

tetrabutylammonium hydroxide

Flow Rate 1 mL/min Standard analytical
flow rate
Detection UV detection at 354 nm Selective detection

for tetracyclines

Injection 20 pL Standard injection
Volume volume

System Resolution between methacycline and doxycycline 21.5; tailing Ensures method
Suitability factor <1.5; RSD <1.0% reliability

Standard Preparation: Transfer about 28 mg of USP Methacycline Hydrochloride RS, accurately
weighed, to a 50-mL volumetric flask. Add 10 mL of water, dilute with Mobile Phase to volume, and mix to

obtain a solution with known concentration of approximately 0.5 mg/mL. [5]
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Assay Preparation: For capsules, place no fewer than 5 units in a high-speed blender jar containing an
accurately measured volume of water. Blend for 3-5 minutes to obtain a stock solution containing about 2.5
mg of methacycline (C22H22N20s) per mL. Filter, transfer 10.0 mL of filtrate to a 50-mL volumetric flask,

add 10 mL of water, dilute with Mobile Phase to volume, and mix. [5]

Calculation: The quantity of methacycline is calculated using the formula: 5(CE / 1000)(V / N)(rU / rS)
Where V is the volume of water used to prepare the stock solution, N is the number of capsules taken, C is
the concentration of the Standard Preparation, E is the methacycline content of the Reference Standard, and

rU and rS are the peak responses from the Assay and Standard preparations, respectively. [5]

Alternative Analytical Methods

¢ Direct Potentiometry: Quantitative analysis of methacycline hydrochloride can be performed
using direct potentiometry with internal solid contact sensors, providing an alternative to
chromatographic methods for routine analysis. [3]

e Spectrophotometric Methods: UV spectrophotometry at 345 nm serves as a reliable,
straightforward method for dissolution testing applications where specificity is not compromised by
formulation components. [5] [1]

¢ Colorimetric Determination: Tetracycline derivatives including methacycline can be determined in
pharmaceutical preparations using colorimetric methods with uranyl acetate, though this approach
may offer less specificity than chromatographic methods. [3]

Research Applications and Implications

Advanced Characterization Techniques

Contemporary research employs sophisticated characterization technologies to understand the fundamental

factors influencing dissolution behavior:

e X-Ray Microscopy (XRM): This non-destructive, high-resolution imaging technique enables 3D
characterization of internal tablet structures, including porosity, pore size distribution, pore
connectivity, and surface area. XRM has revealed that microstructural variations in spray-dried
particles significantly impact dissolution performance, explaining batch-to-batch differences that
traditional tests cannot differentiate. [8]
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¢ Image-Based Analytics: Artificial intelligence-assisted analysis of XRM images can quantify
morphological parameters that correlate with dissolution performance, including the presence of
closed pores, pore throat sizes, and structural defects that impede liquid penetration. [8]

e Correlation with Performance: Studies have demonstrated that tablets with larger pore throats
and higher connectivity exhibit rapid disintegration and complete drug release, while those with
smaller pore throats and structural barriers demonstrate slower, incomplete dissolution. [8]

Experimental Design Considerations

When conducting dissolution studies for methacycline hydrochloride, researchers should incorporate the

following elements into their experimental design:

e Comparative Formulation Assessment: Evaluate different formulation approaches (granulate vs.
powder fills, various excipient systems) to optimize dissolution characteristics. [6]

¢ Stability-Indicating Studies: Include storage conditions (time, temperature, humidity) as variables to
assess dissolution profile stability. [6]

¢ Interaction Screening: Test potential interactions with common co-administered substances,
particularly antacids and mineral supplements. [7]

¢ Microstructural Analysis: Employ advanced characterization techniques like XRM to understand the
structural basis for dissolution differences between formulations. [8]

The following workflow diagram illustrates the comprehensive approach to dissolution study design for

methacycline hydrochloride formulations:
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Conclusion and Research Implications

The dissolution behavior of methacycline hydrochloride is a critical determinant of its bioavailability and
therapeutic efficacy. This comprehensive review of application notes and protocols demonstrates that
multiple factors must be considered when developing and evaluating methacycline hydrochloride
formulations. The USP-standardized methodology provides a foundation for quality control, while

advanced characterization techniques offer insights into the structural basis of dissolution performance.

Key considerations for researchers and pharmaceutical developers include:

¢ Formulation Strategy: Granulate-based capsule fills provide more consistent dissolution profiles
during storage compared to powder-filled capsules. [6]

e Packing Parameters: Mass packing values should be optimized to prevent decreased dissolution
rates, with particular attention to granulate-filled formulations. [6]

¢ Interaction Potential: Concomitant administration with antacids or certain herbal preparations
significantly impedes dissolution, suggesting the need for appropriate dosing instructions. [7]

¢ Advanced Characterization: XRM and image-based analytics provide powerful tools for
understanding microstructural factors affecting dissolution, enabling more targeted formulation
development. [8]

These protocols and considerations provide a comprehensive framework for dissolution testing of
methacycline hydrochloride, supporting the development of safe, effective, and consistent pharmaceutical

products containing this important antibacterial agent.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

. o Address:
Your Ultimate Destination for Small-Molecule (aka.

smolecule) Compounds, Empowering Innovative

Ontario, CA 91761, United
States

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 11/11 Tech Support


https://www.selleckchem.com/products/Methacycline-hydrochloride-Physiomycine.html
http://ftp.uspbpep.com/v29240/usp29nf24s0_m49880.html
https://pubmed.ncbi.nlm.nih.gov/485108/
https://www.jstage.jst.go.jp/article/cpb1958/27/10/27_10_2523/_article/-char/en
https://www.sciencedirect.com/science/article/abs/pii/S0928098721002220
https://www.smolecule.com/products/b535081#methacycline-hydrochloride-dissolution-rate-studies
https://www.smolecule.com/products/b535081#methacycline-hydrochloride-dissolution-rate-studies
https://www.smolecule.com/products/b535081#methacycline-hydrochloride-dissolution-rate-studies
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s535081?utm_src=pdf-bulk
https://www.smolecule.com/products/s535081?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

